Computational Pharmacodynamics & FBDD: 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol
Computational Pharmacodynamics & FBDD: 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol
A Technical Guide to In Silico Modeling of Kinase Inhibitor Fragments
Executive Summary & Chemical Context[1][2][3]
2-Amino-4-fluoro-5-(propan-2-yloxy)phenol represents a "privileged scaffold" in medicinal chemistry, specifically utilized in Fragment-Based Drug Design (FBDD) for Type I tyrosine kinase inhibitors. Structurally, it serves as a mimetic of the adenine ring of ATP, capable of forming bidentate hydrogen bonds with the kinase "hinge" region.
This guide details the in silico modeling of this specific chemotype, focusing on its interaction with Anaplastic Lymphoma Kinase (ALK) and c-Met . The presence of the fluorine atom at the C4 position and the isopropoxy group at C5 introduces specific electronic and steric requirements that necessitate high-fidelity modeling beyond standard force fields.
Target Profile:
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Primary Target: ALK (Anaplastic Lymphoma Kinase).[1][2][3][4]
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PDB Reference: 2XP2 (Crizotinib-bound ALK).
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Key Interaction: Hinge binding via Met1199 (ALK) or Met1160 (c-Met).
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Fragment Role: Lead scaffold for "Right-Hand Side" (solvent-exposed) optimization.
Computational Workflow Architecture
The following diagram illustrates the autonomous workflow designed for this specific fluorinated fragment. It prioritizes Quantum Mechanical (QM) parameterization due to the electronic effects of the fluorine substituent.
Caption: Integrated workflow for modeling fluorinated kinase fragments, moving from QM-derived charges to MD-validated binding modes.
Phase 1: Molecular Preparation & QM Parameterization
Standard force fields (e.g., OPLS3e or GAFF) often approximate halogen bonding and the specific electron-withdrawing effects of fluorine on the aniline nitrogen. To ensure Expertise & Experience in our model, we must derive partial charges ab initio.
Tautomer & Ionization States
The 2-amino-phenol core has two ionizable protons. At physiological pH (7.4):
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Amine (NH2): Predominantly neutral (pKa ~ 4.5 due to electron-withdrawing F and O-R groups).
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Phenol (OH): Predominantly neutral (pKa ~ 9-10).
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Directive: Model the neutral species. The zwitterionic form is energetically unfavorable in the hydrophobic kinase pocket.
Quantum Mechanical Protocol
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Geometry Optimization: Use Gaussian 16 or Jaguar .
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Theory: DFT (Density Functional Theory).
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Functional/Basis Set: B3LYP / 6-31G**.
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Solvation: PBF (Poisson-Boltzmann Finite) water model to simulate aqueous polarization before binding.
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-
Electrostatic Potential (ESP) Fitting:
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Map the ESP surface.
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Fit charges using the RESP (Restrained Electrostatic Potential) method. This is critical because the fluorine atom at C4 pulls electron density, reducing the basicity of the C2-amine, which directly impacts the H-bond strength with the kinase hinge.
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Phase 2: Molecular Docking (Static Interaction)
Receptor Grid Generation
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Template: PDB ID 2XP2 (Resolution 1.90 Å).
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Site Definition: Centered on the centroid of the co-crystallized ligand (Crizotinib).
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Constraint: Define a Hydrogen Bond constraint on Met1199 (backbone NH and CO). This residue is the "gatekeeper" of the hinge region.
Docking Protocol (Glide/AutoDock Vina)
Since we are docking a fragment (MW < 200 Da), standard "Drug" protocols will fail due to excessive penalties for solvent exposure.
| Parameter | Standard Protocol | Fragment Protocol (Recommended) |
| Ligand Sampling | Flexible | Flexible (Ring conformations) |
| Van der Waals Scaling | 1.0 / 0.8 | 0.8 / 0.8 (Softer potential) |
| H-Bond Constraints | Optional | Mandatory (Met1199) |
| Pose Output | Top 5 | Top 20 (Diversity focus) |
| Precision | SP (Standard) | XP (Extra Precision) |
Causality: We use "Softer" Van der Waals radii because fragments often bind deeper or induce slight protein backbone shifts that rigid docking cannot capture.
Phase 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the fragment stays bound or drifts into the solvent (a common failure mode for low-affinity fragments).
System Setup (GROMACS)
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Topology Generation:
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Solvation: TIP3P water model; cubic box with 1.0 nm buffer.
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Neutralization: Add Na+/Cl- ions to 0.15 M concentration.
Simulation Protocol
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Minimization: Steepest descent (50,000 steps).
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Equilibration:
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NVT (100 ps) to stabilize temperature (300 K).
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NPT (100 ps) to stabilize pressure (1 bar).
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-
Production Run: 100 ns.
Analysis Metrics
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RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.
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H-Bond Occupancy: Calculate the % of simulation time the following bonds exist:
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Ligand-NH2 ... Met1199-O (Acceptor)
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Ligand-OH ... Glu1197-N (Donor) - Note: This depends on the specific rotation of the phenol.
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Interaction Topology & Signaling Pathway
The following diagram visualizes the critical molecular interactions within the ALK binding pocket that the simulation must validate.
Caption: Interaction topology map showing the bidentate hinge binding (Red) and hydrophobic anchoring (Yellow).
Phase 4: Binding Free Energy Calculation (MM/GBSA)
To rank this fragment against derivatives (e.g., replacing the isopropoxy with a piperidine tail), use MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) .
Equation:
Protocol:
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Extract 100 snapshots from the last 10 ns of the MD trajectory.
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Strip water molecules and ions.
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Calculate
using the MMPBSA.py module in Amber or Prime in Schrödinger. -
Reference Value: A successful fragment binder typically shows
between -15 and -25 kcal/mol.
References
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Structural Basis of ALK Inhibition: Bossi, R. T., Saccardo, M. B., Ardini, E., Menichincheri, M., Rusconi, L., Magnaghi, P., ... & Panico, E. (2010). Crystal structures of anaplastic lymphoma kinase in complex with ATP competitive inhibitors. Biochemistry, 49(32), 6813-6825.
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Fragment-Based Drug Design (FBDD) Methodologies: Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
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MM/GBSA Calculation Standards: Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[10][11] Expert Opinion on Drug Discovery, 10(5), 449-461.
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Fluorine in Medicinal Chemistry (QM Considerations): Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
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GROMACS MD Protocols: Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads [mdpi.com]
- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling of Halogen-Protein Interactions in Co-Solvent Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
